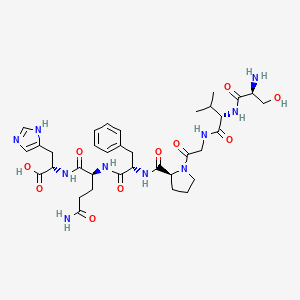![molecular formula C24H37Cl3O2Si B14179193 Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone CAS No. 865370-29-2](/img/structure/B14179193.png)
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone is a complex organic compound with the molecular formula C24H37Cl3O2Si. This compound is known for its unique structure, which includes a phenyl group, a cyclohexyl ring, and a trichlorosilyl-undecyl chain. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone typically involves multiple steps. One common method includes the reaction of phenylcyclohexyl ketone with 11-bromoundecyltrichlorosilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as recrystallization and distillation to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trichlorosilyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of silyl ethers or silyl amines.
Aplicaciones Científicas De Investigación
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in the study of biological systems and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone involves its interaction with various molecular targets. The trichlorosilyl group can form covalent bonds with hydroxyl or amino groups in biomolecules, leading to modifications in their structure and function. This compound can also participate in hydrophobic interactions and van der Waals forces, influencing the behavior of biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Phenylcyclohexyl ketone: A simpler analog without the trichlorosilyl-undecyl chain.
Cyclohexylphenylmethanone: Lacks the trichlorosilyl group but has a similar core structure.
Trichlorosilylundecyl derivatives: Compounds with similar trichlorosilyl-undecyl chains but different functional groups.
Uniqueness
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone is unique due to the presence of both the trichlorosilyl-undecyl chain and the phenylcyclohexyl core. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
865370-29-2 |
|---|---|
Fórmula molecular |
C24H37Cl3O2Si |
Peso molecular |
492.0 g/mol |
Nombre IUPAC |
phenyl-[1-(11-trichlorosilylundecoxy)cyclohexyl]methanone |
InChI |
InChI=1S/C24H37Cl3O2Si/c25-30(26,27)21-15-7-5-3-1-2-4-6-14-20-29-24(18-12-9-13-19-24)23(28)22-16-10-8-11-17-22/h8,10-11,16-17H,1-7,9,12-15,18-21H2 |
Clave InChI |
QEGNNYQIUPIDKA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)C2=CC=CC=C2)OCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
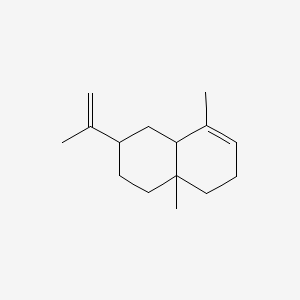
![1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B14179132.png)
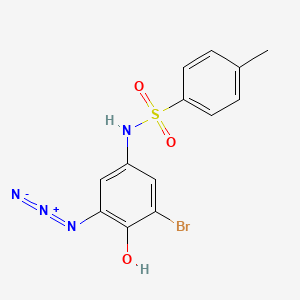
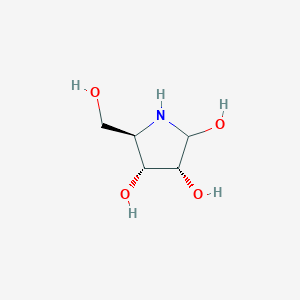
![2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane](/img/structure/B14179150.png)
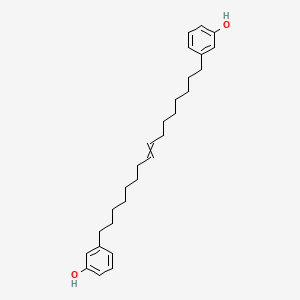
![2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14179156.png)
![(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate](/img/structure/B14179170.png)


